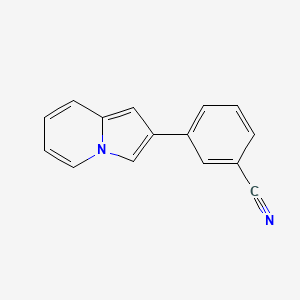

3-(Indolizin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

918960-13-1 |

|---|---|

Molecular Formula |

C15H10N2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-indolizin-2-ylbenzonitrile |

InChI |

InChI=1S/C15H10N2/c16-10-12-4-3-5-13(8-12)14-9-15-6-1-2-7-17(15)11-14/h1-9,11H |

InChI Key |

ASDDRLLEDMRKMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Indolizin 2 Yl Benzonitrile and Analogous Hybrid Structures

Strategies for Constructing the Indolizine (B1195054) Moiety

The construction of the indolizine framework can be broadly categorized into classical condensation reactions and contemporary cycloaddition or metal-catalyzed methods. jbclinpharm.orgijettjournal.orgresearchgate.net These strategies offer diverse pathways to access a wide range of substituted indolizines.

Traditional methods for indolizine synthesis, developed in the early 20th century, remain fundamental in heterocyclic chemistry. rsc.orgresearchgate.nethep.com.cn These reactions typically involve the cyclization of pyridine (B92270) derivatives. usp.br

First reported in 1927, the Tschitschibabin (or Chichibabin) reaction is a cornerstone for the synthesis of 2-substituted indolizines. jbclinpharm.orghep.com.cnjbclinpharm.org The reaction involves the condensation of a 2-alkylpyridine (like 2-methylpyridine (B31789) or picoline) with an α-haloketone, followed by cyclization induced by a base. jbclinpharm.orgcore.ac.ukacs.org The mechanism is believed to proceed through the formation of a pyridinium (B92312) salt intermediate, which then generates an ylide that undergoes an intramolecular aldol-type condensation to form the indolizine ring after dehydration. jbclinpharm.orgacs.org

To synthesize an analog of 3-(Indolizin-2-yl)benzonitrile, such as 2-(3-cyanophenyl)indolizine, the Tschitschibabin approach would utilize a pyridine derivative and a suitable α-haloketone. For instance, the reaction of 2-methylpyridine with 2-bromo-1-(3-cyanophenyl)ethan-1-one in the presence of a base like sodium bicarbonate would be a direct route.

Modifications to the classical Tschitschibabin reaction have expanded its scope. For example, using 1-(alkoxycarbonyl)methyl-2-methylpyridinium systems can lead to the formation of 2,3-dihydro-2-indolizinones. acs.org The reaction conditions can be harsh, often requiring high temperatures, but they provide a practical route to 2-alkyl- and 2-arylindolizines. researchgate.nethep.com.cn

The Scholtz reaction, first described in 1912, represents one of the earliest methods for indolizine synthesis. jbclinpharm.orgijettjournal.orgjbclinpharm.org The original procedure involved heating 2-methylpyridine with acetic anhydride (B1165640) at high temperatures (200–220°C) to produce a compound initially named "picolide," which upon hydrolysis, yielded the parent indolizine. jbclinpharm.orgijettjournal.orgcore.ac.uk The structure of "picolide" was later identified as 1,3-diacetylindolizine. jbclinpharm.orgjbclinpharm.orgcore.ac.uk

While the original Scholtz reaction is less direct for preparing 2-aryl substituted indolizines, its principle of using anhydrides for cyclization has been adapted. The reaction is valued for its use of readily available starting materials. core.ac.uk Related condensation reactions provide alternative pathways. For instance, the condensation of 3-(2-bromoacetyl)coumarins with 2-methylpyridines in dry benzene (B151609) can form N-alkylpyridinium salts, which upon treatment with sodium bicarbonate, cyclize to yield indolizine derivatives. researchgate.net

Table 1: Comparison of Classical Indolizine Synthesis Methods

| Feature | Tschitschibabin Reaction | Scholtz Reaction |

| Reactants | 2-Alkylpyridine, α-Haloketone | 2-Methylpyridine, Acetic Anhydride |

| Key Intermediate | Pyridinium ylide | "Picolide" (1,3-diacetylindolizine) |

| Primary Product | 2-Substituted Indolizines | Parent or Acyl-substituted Indolizines |

| Conditions | Base-mediated cyclization | High temperature (200-220°C) |

Modern synthetic chemistry has introduced more sophisticated and often milder methods for constructing the indolizine core, allowing for greater functional group tolerance and regioselectivity. rsc.orgrsc.org

The 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles (such as activated alkenes or alkynes) is a powerful and versatile method for synthesizing a wide array of indolizine derivatives. jbclinpharm.orgjbclinpharm.orglew.ro This approach generally involves two steps: the formation of the pyridinium ylide, often in situ from a corresponding pyridinium salt and a base, followed by its reaction with a dipolarophile. lew.rotandfonline.com

For the synthesis of a structure like this compound, a pyridinium ylide would be reacted with an alkyne bearing a cyanophenyl group. For example, a phenacylpyridinium ylide could react with 3-ethynylbenzonitrile. The reaction typically proceeds via a [3+2] cycloaddition to form a primary cycloadduct, which then aromatizes, sometimes requiring an oxidant, to yield the stable indolizine ring. lew.rotandfonline.com

This method offers high regioselectivity and is applicable to a broad range of substrates. researchgate.netscispace.com For instance, electron-deficient ynamides have been successfully used in 1,3-dipolar cycloadditions with stabilized pyridinium ylides to provide efficient access to various substituted 2-aminoindolizines. researchgate.netnih.gov The synthesis of 7-cyanoindolizines has also been achieved through this pathway, reacting N-phenacylpyridinium bromides with acetylenic dipolarophiles like ethyl propiolate. lew.ro Recent advancements have enabled enantioselective [3+2] cycloadditions between pyridinium ylides and enones, leading to chiral tetrahydroindolizine intermediates. acs.org

Transition metal catalysis has emerged as a highly effective strategy for indolizine synthesis, often proceeding through C-H activation, cross-coupling, or cycloisomerization pathways. ijettjournal.orgrsc.orgbohrium.com These methods provide access to substitution patterns that are difficult to achieve through classical routes. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in various annulation reactions to form indolizines. One approach involves the regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org Another innovative multicomponent synthesis uses a palladium catalyst to react 2-bromopyridines, imines, carbon monoxide, and alkynes. nih.gov In this process, a mesoionic pyridine-based 1,3-dipole is generated and undergoes cycloaddition with the alkyne to furnish the indolizine product. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also widely used. A copper(I)-catalyzed [3+2] cyclization of pyridines with alkenyldiazoacetates has been reported. researchgate.net A copper/I2-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a direct route to 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org Furthermore, a copper-catalyzed three-component reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions can produce diversified indolizine derivatives. organic-chemistry.org

Table 2: Overview of Contemporary Indolizine Synthesis Strategies

| Method | Key Features | Example Application for 2-Arylindolizine Analog |

| 1,3-Dipolar Cycloaddition | High versatility and regioselectivity. lew.ro Forms five-membered ring from a pyridinium ylide and a dipolarophile. tandfonline.com | Reaction of a pyridinium ylide with an alkyne like 3-ethynylbenzonitrile. |

| Palladium Catalysis | Enables multicomponent reactions and C-H activation pathways. organic-chemistry.orgnih.gov | Carbonylative coupling of a 2-bromopyridine, an imine, CO, and an alkyne with a cyanophenyl group. nih.gov |

| Copper Catalysis | Useful for oxidative cross-coupling and multicomponent reactions. researchgate.netorganic-chemistry.org | Oxidative cyclization of a 2-(pyridin-2-yl)acetate derivative with an olefin bearing a cyanophenyl substituent. organic-chemistry.org |

Contemporary Synthetic Strategies for 2-Substituted Indolizines

Intramolecular Cyclization and Cycloisomerization Approaches

Intramolecular cyclization and cycloisomerization reactions represent a powerful and atom-economical strategy for the construction of the indolizine ring system. scispace.com These methods typically involve the formation of a key bond within a suitably functionalized pyridine precursor.

One prominent approach is the transition-metal-catalyzed cycloisomerization of propargylic pyridines. organic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org Optimization of this reaction has shown that using copper(I) iodide (CuI) in the presence of triethylamine (B128534) in acetonitrile (B52724) at room temperature can lead to high yields (up to 98%). organic-chemistry.org This method demonstrates broad functional group tolerance. organic-chemistry.org Similarly, platinum catalysts, such as PtCl2, have been employed for the cycloisomerization of pyridine-terminated propargylic esters, leading to 2,3-disubstituted indolizines. nih.govacs.org The electronic nature of the substituents on the propargylic ester can influence the regioselectivity of the cyclization, with electron-donating groups favoring a 5-exo-dig pathway and electron-withdrawing groups promoting a 6-endo-dig cyclization. acs.org

Domino reactions involving intramolecular processes have also been developed. A silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters has been reported to afford fused tricyclic indolizines in good to excellent yields. scispace.com This domino sequence involves a 5-exo-dig cyclization, a 1,3-hydrogen shift, and a subsequent intramolecular cycloisomerization. scispace.com Furthermore, a domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization process starting from pyrrole-2-carboxaldehydes has been utilized to construct the pyridine ring of the indolizine skeleton, yielding polysubstituted indolizines. acs.org

Table 1: Examples of Intramolecular Cyclization and Cycloisomerization for Indolizine Synthesis

| Precursor Type | Catalyst/Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2-Pyridyl-substituted propargylic acetates | CuI, Et3N | Cycloisomerization | C-1 oxygenated indolizines | organic-chemistry.org |

| Pyridine-terminated propargylic esters | PtCl2, P(C6F5)3 | Cycloisomerization | 2,3-Disubstituted indolizines | acs.org |

| 2-(Pyridin-2-yl)acetic acid propargyl esters | Ag2CO3, KOAc | Domino double cyclization | Fused tricyclic indolizines | scispace.com |

| Pyrrole-2-carboxaldehydes and active methylene (B1212753) compounds | Piperidinium acetate (B1210297) | Domino Knoevenagel condensation/intramolecular aldol cyclization | Polysubstituted indolizines | acs.org |

Oxidative Coupling Reactions

Oxidative coupling reactions provide another versatile avenue for the synthesis of indolizines, often proceeding through the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions.

A notable example is the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org This one-pot reaction, typically using copper(II) acetate (Cu(OAc)₂) as the catalyst in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere, offers an efficient and atom-economical route to indolizines. organic-chemistry.org The reaction is highly selective and tolerates a range of substrates, including those with cyano groups. organic-chemistry.org A similar copper/iodine-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins has also been developed, affording 1,3-di- and 1,2,3-trisubstituted indolizines in moderate to excellent yields. acs.orgorganic-chemistry.org Mechanistic studies suggest a radical pathway for this transformation. organic-chemistry.org

Palladium-catalyzed oxidative coupling has also been employed for the functionalization of the indolizine ring. For instance, an oxidative Suzuki coupling reaction of indolizine at the 3-position has been achieved using a Pd(OAc)₂/O₂ catalytic system. rsc.org This method avoids the use of stoichiometric metal oxidants, making it a more environmentally friendly approach. rsc.org

Table 2: Oxidative Coupling Reactions for Indolizine Synthesis and Functionalization

| Reactants | Catalyst/Mediator | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Alkylazaarenes and terminal alkenes | Cu(OAc)₂ | Oxidative coupling-annulation | Indolizines | organic-chemistry.org |

| 2-(Pyridin-2-yl)acetate derivatives and simple olefins | Cu/I₂ | Oxidative cross-coupling/cyclization | 1,3-Di- and 1,2,3-trisubstituted indolizines | acs.orgorganic-chemistry.org |

| Indolizine and arylboronic acids | Pd(OAc)₂/O₂ | Oxidative Suzuki coupling at C-3 | 3-Arylindolizines | rsc.org |

Methodologies for Benzonitrile (B105546) Scaffold Functionalization

The benzonitrile unit serves as a versatile building block in organic synthesis. Methodologies for its functionalization primarily involve the introduction of the nitrile group onto an aromatic ring and subsequent regioselective substitutions.

Introduction of Nitrile Groups onto Aromatic Rings

Several classical and modern methods exist for the synthesis of aromatic nitriles. The Sandmeyer reaction, a well-established method, involves the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide salt. numberanalytics.comnumberanalytics.com The Rosenmund-von Braun reaction offers another route through the reaction of an aryl halide with copper(I) cyanide. numberanalytics.comnumberanalytics.com Dehydration of primary amides, using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), is also a common strategy. algoreducation.com

More contemporary approaches focus on direct C-H cyanation of arenes. nih.gov Photoredox catalysis using an acridinium (B8443388) catalyst and trimethylsilyl (B98337) cyanide under aerobic conditions has been shown to be effective for the direct cyanation of a range of aromatic compounds. nih.gov Another metal-free approach involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a less toxic cyanide source. scielo.br Additionally, cyanide-free methods have been developed, such as using formamide (B127407) as both a cyanide source and solvent in a palladium-catalyzed reaction. chemistryviews.org

Regioselective Aromatic Substitution on Benzonitrile

The nitrile group on the benzonitrile ring is a meta-directing deactivator for electrophilic aromatic substitution. This directing effect can be utilized to achieve regioselective functionalization. For instance, electrophilic aromatic bromination of 3-hydroxybenzonitrile has been studied, showing the influence of both the hydroxyl and nitrile groups on the substitution pattern. nih.gov

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the nitrile group activates the ring, particularly at the ortho and para positions. The direct functionalization of benzonitrile derivatives via nucleophilic aromatic substitution of hydrogen (SNArH) by phosphorus-stabilized carbanions has been reported. daneshyari.comdntb.gov.ua In these reactions, lithiated phosphine (B1218219) borane (B79455) complexes have been shown to efficiently substitute the hydrogen at the para position to the cyano group. daneshyari.com

Coupling and Annulation Reactions for Joining Indolizine and Benzonitrile Units

The final step in constructing a hybrid molecule like this compound involves the formation of a carbon-carbon bond between the pre-functionalized indolizine and benzonitrile moieties.

Cross-Coupling Reactions (e.g., C-C bond formation)

Transition metal-catalyzed cross-coupling reactions are the cornerstone for forming C-C bonds between two different aromatic systems. icmpp.rotcichemicals.com The Suzuki-Miyaura coupling is a particularly powerful and widely used method. researchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, this could involve the coupling of a 2-haloindolizine with 3-cyanophenylboronic acid, or a 2-indolizinylboronic acid with 3-bromobenzonitrile. The Suzuki-Miyaura reaction has been successfully applied to functionalize the indolizine core. For example, 5-iodoindolizines have been shown to undergo Suzuki-type cross-coupling with arylboronic acids in high yield. mdpi.com

Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can also be employed. The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net While not a direct route to biaryl compounds, it is a key reaction in the functionalization of heterocycles like indolizine. mdpi.comrsc.org The Stille and Hiyama couplings, which utilize organotin and organosilicon reagents respectively, also offer potential routes for the desired C-C bond formation. rsc.org

Table 3: Common Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Coupling Partners | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. | researchgate.net |

| Heck Reaction | Unsaturated halide + Alkene | Palladium | Forms a new C-C bond at a vinylic position. | researchgate.net |

| Stille Coupling | Organotin compound + Organohalide | Palladium | Tolerant of a wide range of functional groups, but tin byproducts are toxic. | rsc.org |

| Hiyama Coupling | Organosilicon compound + Organohalide | Palladium | Silicon byproducts are environmentally benign. | rsc.org |

Synthetic Strategies for this compound and Related Hybrid Architectures

The synthesis of indolizine derivatives, characterized by a fused nitrogen-bridged bicyclic system, has garnered significant attention due to their prevalence in biologically active compounds and functional materials. The introduction of a benzonitrile moiety, specifically at the 2-position of the indolizine core to form this compound, creates a unique hybrid structure with potential applications in medicinal chemistry and materials science. This article explores key synthetic methodologies for constructing such benzonitrile-heterocycle hybrids and more complex fused systems.

2 Multi-component Reactions for Constructing Substituted Benzonitrile-Heterocycle Hybrids

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular scaffolds from simple starting materials in a single synthetic operation. um.edu.mt Several MCR strategies are particularly well-suited for the synthesis of indolizines bearing a benzonitrile substituent.

A prominent approach involves the [3+2] annulation of pyridinium ylides with suitable dipolarophiles. rsc.org In the context of synthesizing benzonitrile-containing indolizines, a key starting material is a pyridine derivative that can form a ylide, which then reacts with a nitrile-containing alkene or alkyne. One highly effective method is the reaction of pyridines, α-halo carbonyl compounds, and electron-deficient alkenes. organic-chemistry.org

A particularly direct route to indolizine-1-carbonitriles involves a three-component reaction using 1-alkyl-2-chloropyridinium bromides, malononitrile, and an aldehyde, such as benzaldehyde (B42025), catalyzed by KF/Al2O3. This reaction proceeds via a 1,3-dipolar cycloaddition of the in situ-generated pyridinium ylide with the Knoevenagel condensation product of benzaldehyde and malononitrile. This methodology provides a clean and efficient synthesis of 3-benzoyl-2-phenylindolizine-1-carbonitrile and related derivatives.

Another powerful MCR is the A³ coupling (Aldehyde-Alkyne-Amine), which can be adapted for indolizine synthesis. The reaction of 2-pyridinecarboxaldehyde, a secondary amine, and a terminal alkyne, catalyzed by various metal salts such as silver, copper, or iron, provides access to a diverse range of aminoindolizines. researchgate.net To incorporate a benzonitrile group, one could envision using an alkyne bearing a cyanophenyl group.

Kim and coworkers have reported a one-pot, three-component synthesis that directly yields an indolizine intermediate suitable for further elaboration into fused systems. The reaction involves pyridine-2-acetonitrile, 2-bromo-benzaldehyde, and trimethylsilyl cyanide (TMSCN), demonstrating a direct method to incorporate a nitrile functionality into the indolizine framework from the outset. rsc.org

The following table summarizes representative multi-component strategies for synthesizing indolizine-nitrile hybrids.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

| 1,3-Dipolar Cycloaddition | 1-Alkyl-2-chloropyridinium bromide, Malononitrile, Benzaldehyde | KF/Al₂O₃, Ethanol, Reflux | 3-Benzoyl-2-phenylindolizine-1-carbonitrile | |

| A³ Coupling-Cyclization | 2-Pyridinecarboxaldehyde, Secondary Amine, Terminal Alkyne | AgBF₄, CuI, or Fe(acac)₃ | 1-Aminoindolizines | researchgate.net |

| One-Pot Three-Component | Pyridine-2-acetonitrile, 2-Bromo-benzaldehyde, TMSCN | Not specified | Indolizine intermediate for fused systems | rsc.org |

| Oxidative Dehydrogenation | α-Halo carbonyl compound, Pyridine, Electron-deficient alkene | TEMPO (oxidant), Metal-free | Multisubstituted Indolizines | organic-chemistry.org |

3 Intramolecular Cyclization Approaches Yielding Benzonitrile-Indolizine Fused Systems

Intramolecular cyclization represents a powerful strategy for constructing complex, polycyclic systems where a benzonitrile ring is fused to the indolizine core. These methods typically involve the formation of a precursor molecule containing both the pyridine and the benzonitrile-containing moiety, which then undergoes a ring-closing reaction.

One of the foundational methods for indolizine synthesis that can be adapted for fused systems is the Tschitschibabin reaction. chim.itusp.br This involves the intramolecular cyclization of a pyridinium salt bearing a reactive methylene group at the 2-position. beilstein-journals.org To create a fused benzonitrile-indolizine system, the precursor would need to be designed such that the cyclization occurs onto an appropriately positioned nitrile-bearing aromatic ring.

More advanced strategies involve transition-metal-catalyzed intramolecular cyclizations. Palladium-catalyzed processes, for instance, can facilitate the coupling of aryl halides with propargylic systems followed by a 5-endo-dig cyclization to form N-fused pyrroloheterocycles. organic-chemistry.org A potential route to a benzonitrile-fused indolizine could involve a starting material like a 2-(propargyl)pyridine tethered to a halobenzonitrile, which upon cyclization would yield the desired fused architecture. The thermal intramolecular cyclization of 2-ethynylpyridine (B158538) N-ylides is another route to form cyclazines, which are extended π-systems containing the indolizine core. mdpi.com

Recent developments have focused on creating π-expanded indoloindolizines by merging indole (B1671886) and indolizine frameworks. chemrxiv.org These synthetic strategies often rely on intramolecular cyclization as a key step. For example, Kim and coworkers developed a method where an indolizine intermediate, synthesized via a one-pot three-component reaction, undergoes a copper-catalyzed Ullmann-type double C-N coupling reaction to yield 5-aryl-5H-indolizino[3,2-b]indole. rsc.org This demonstrates how an indolizine can be used as a scaffold for subsequent intramolecular cyclizations to build larger, fused heterocyclic systems.

The synthesis of benzo[a]imidazo[5,1,2-cd]indolizines has been achieved through a tandem palladium-catalyzed double C-H arylation reaction, showcasing a modern approach to building complex fused indolizine derivatives. mdpi.com

The table below outlines key intramolecular cyclization strategies applicable to the synthesis of benzonitrile-indolizine fused systems.

| Reaction Type | Key Precursor/Reactants | Catalyst/Conditions | Product Type | Ref. |

| Tschitschibabin Reaction | Pyridinium salt with an α-methylene group | Base (e.g., K₂CO₃) | 2-Aryl/Alkyl Indolizines (adaptable for fused systems) | chim.itusp.br |

| Pd-Catalyzed Arylation/Cyclization | Aryl halide, Propargylic ester/ether | Palladium catalyst | N-fused Pyrroloheterocycles | organic-chemistry.org |

| Cu-Catalyzed Ullmann Coupling | Indolizine with appropriate functional groups | Copper catalyst | Fused Indolizino[3,2-b]indoles | rsc.org |

| Thermal Cyclization | 2-Ethynylpyridine N-ylide | Heat | Cycl[3.2.2]azines | mdpi.com |

| Pd-Catalyzed Double C-H Arylation | Imidazo[1,2-a]pyridines, o-Dihaloarenes | Palladium catalyst | Benzo[a]imidazo[5,1,2-cd]indolizines | mdpi.com |

Reactivity and Transformation Pathways of 3 Indolizin 2 Yl Benzonitrile

Reactivity of the Indolizine (B1195054) Moiety in the Hybrid System

The indolizine core is a 10π-electron aromatic heterocycle, isoelectronic with naphthalene, and is known for its high electron density, particularly at the C-1, C-3, and C-5 positions of the five-membered ring. In the 2-substituted framework of 3-(indolizin-2-yl)benzonitrile, the primary sites for reaction are the C-1 and C-3 positions.

Due to its electron-rich character, the indolizine ring readily undergoes electrophilic aromatic substitution. The presence of the benzonitrile (B105546) group at the C-2 position sterically and electronically directs incoming electrophiles primarily to the C-1 and C-3 positions. The C-3 position is generally the most nucleophilic site in 2-substituted indolizines, often leading to selective functionalization.

Common electrophilic substitution reactions applicable to this system include:

Vilsmeier-Haack Formylation: Treatment with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) introduces a formyl group (-CHO), typically at the C-3 position, yielding 3-(3-formylindolizin-2-yl)benzonitrile.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or under thermal conditions can introduce an acyl group. For instance, using acetyl chloride would produce 3-(3-acetylindolizin-2-yl)benzonitrile.

Nitration and Halogenation: These reactions can be achieved under controlled conditions to avoid over-reaction or degradation of the sensitive indolizine nucleus. Nitration (using HNO₃/H₂SO₄) or bromination (using NBS or Br₂) would similarly target the C-1 or C-3 positions.

The outcomes of these reactions are summarized in the table below.

Table 1: Electrophilic Substitution Reactions on the Indolizine Ring of this compound

| Reaction Type | Reagents & Conditions | Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF, 0-25 °C | 3-(3-Formylindolizin-2-yl)benzonitrile |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | 3-(3-Acetylindolizin-2-yl)benzonitrile |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 3-(3-Bromoindolizin-2-yl)benzonitrile |

| Nitration | HNO₃, Ac₂O, 0 °C | 3-(3-Nitroindolizin-2-yl)benzonitrile |

Indolizines are classic participants in pericyclic reactions, most notably as 8π components in [8π+2π] cycloadditions. This reaction provides a powerful route to the synthesis of cyclazines, which are highly conjugated, nitrogen-containing polycyclic aromatic systems. When this compound is treated with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), it undergoes a formal [8+2] cycloaddition across the periphery of the indolizine nucleus.

The reaction proceeds by the initial attack of the C-1 position of the indolizine onto one of the sp-hybridized carbons of the alkyne, followed by cyclization and subsequent aromatization (often via elimination of H₂). The result is the formation of a complex, planar cycl[2.2.3]azine derivative, where the benzonitrile group remains as a substituent on the newly formed polycyclic framework. This transformation dramatically alters the molecular structure and electronic properties of the starting material.

Table 2: [8+2] Cycloaddition with this compound

| Dienophile (2π component) | Conditions | Product Class | Specific Product Example |

| Dimethyl acetylenedicarboxylate (DMAD) | Xylene, reflux, 140 °C | Cycl[2.2.3]azine | Dimethyl 7-(3-cyanophenyl)cycl[2.2.3]azine-1,2-dicarboxylate |

| Ethyl propiolate | Toluene, reflux, with DDQ (oxidant) | Cycl[2.2.3]azine | Ethyl 7-(3-cyanophenyl)cycl[2.2.3]azine-1-carboxylate |

Electrophilic Attack on the Indolizine Nucleus

Reactivity of the Benzonitrile Moiety in the Hybrid System

The benzonitrile portion of the molecule offers a distinct set of reactive handles centered on the cyano group and the aromatic ring itself.

The nitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities without affecting the indolizine ring, provided that appropriate conditions are chosen.

Hydrolysis: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid. Acid-catalyzed hydrolysis (e.g., with concentrated H₂SO₄) typically stops at the amide, 3-(indolizin-2-yl)benzamide, under controlled conditions, while more forcing acidic or basic (e.g., NaOH/H₂O, reflux) conditions lead to the corresponding carboxylic acid, 3-(indolizin-2-yl)benzoic acid.

Reduction: The nitrile group can be selectively reduced to a primary amine. Reagents like lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation over Raney Nickel provide an effective means to produce 3-(indolizin-2-yl)benzylamine. This transformation is valuable for introducing a basic, nucleophilic center into the molecule.

Addition of Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add across the carbon-nitrogen triple bond. Subsequent acidic workup of the intermediate imine salt yields a ketone. For example, reaction with methylmagnesium bromide (MeMgBr) followed by hydrolysis would afford 1-(3-(indolizin-2-yl)phenyl)ethan-1-one.

Table 3: Chemical Transformations of the Nitrile Group

| Transformation | Reagents & Conditions | Product |

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O, mild heat | 3-(Indolizin-2-yl)benzamide |

| Full Hydrolysis | NaOH, H₂O/EtOH, reflux | 3-(Indolizin-2-yl)benzoic acid |

| Reduction to Amine | 1. LiAlH₄, THF, reflux; 2. H₂O | 3-(Indolizin-2-yl)benzylamine |

| Ketone Synthesis | 1. MeMgBr, Et₂O; 2. H₃O⁺ | 1-(3-(Indolizin-2-yl)phenyl)ethan-1-one |

The reactivity of the benzonitrile ring towards electrophilic aromatic substitution (EAS) is governed by the competing electronic effects of its two substituents. The nitrile group at C-1 is strongly electron-withdrawing and a meta-director, deactivating the ring. Conversely, the indolizin-2-yl group at C-3 is a powerful electron-donating substituent and an ortho, para-director.

The activating effect of the indolizine substituent dominates, directing incoming electrophiles to its ortho (C-2, C-4) and para (C-6) positions.

Position C-2: ortho to indolizine (activated) and ortho to nitrile (deactivated).

Position C-4: ortho to indolizine (activated) and meta to nitrile (less deactivated). This is a highly probable site for substitution.

Position C-6: para to indolizine (activated) and ortho to nitrile (deactivated). This is another highly probable site for substitution.

Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are predicted to occur selectively at the C-4 and C-6 positions, leading to disubstituted benzonitrile derivatives. For example, bromination with Br₂ and a Lewis acid catalyst would be expected to yield a mixture of 4-bromo-3-(indolizin-2-yl)benzonitrile and 6-bromo-3-(indolizin-2-yl)benzonitrile.

Transformations of the Nitrile Group

Intermolecular and Intramolecular Reactions of the Coupled System

The true synthetic potential of this compound is realized in reactions that leverage the interplay between the two rings. These transformations can lead to the construction of novel and complex polycyclic heterocyclic systems.

A prominent strategy involves a two-step sequence: functional group transformation on one ring followed by an intramolecular cyclization event involving the other.

Example Pathway: Intramolecular Cyclization via Amine Formation

Reduction: The nitrile group is first reduced to a primary amine using LiAlH₄ or a similar reducing agent, forming 3-(indolizin-2-yl)benzylamine.

Intramolecular Cyclization: The resulting benzylamine (B48309) can act as a nucleophile in an intramolecular reaction. If the indolizine ring is first functionalized with an electrophilic group (e.g., a formyl group at C-1 via Vilsmeier-Haack reaction), a subsequent intramolecular cyclization can occur. For instance, the amine could condense with the aldehyde to form an imine, which could then cyclize onto the C-8 position of the indolizine nucleus in an acid-catalyzed reaction (a type of Pictet-Spengler or Friedel-Crafts variant), ultimately forming a new, fused six-membered ring. This would generate a complex tetracyclic scaffold, demonstrating a sophisticated manipulation of the coupled system's reactivity.

Such pathways highlight how this compound serves not just as a molecule with two independent reactive sites, but as an integrated system for building molecular complexity.

Theoretical and Computational Chemistry Studies of 3 Indolizin 2 Yl Benzonitrile

Electronic Structure and Bonding Analysis

The electronic nature of 3-(indolizin-2-yl)benzonitrile, a molecule featuring a nitrogen-bridged heterocyclic indolizine (B1195054) ring linked to a benzonitrile (B105546) group, dictates its reactivity and physical properties. Computational methods, particularly those rooted in quantum mechanics, offer profound insights into its molecular orbitals and electron distribution.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. brsnc.intaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these frontier orbitals across the molecular framework highlights the regions most susceptible to electrophilic and nucleophilic attack.

In this compound, the HOMO is expected to be largely localized on the electron-rich indolizine ring, a 10π electron aromatic system. researchgate.net Conversely, the LUMO is anticipated to be distributed over the benzonitrile moiety, influenced by the electron-withdrawing nature of the nitrile group. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity.

Electron density distribution maps, derived from computational calculations, visualize the probability of finding an electron at any given point in the molecule. umn.edu For this compound, these maps would likely show high electron density around the nitrogen atom of the indolizine ring and the nitrile group, reflecting the polarity of these functional groups. Analysis using techniques like Molecular Electrostatic Potential (MEP) can further identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-2 | -7.89 |

| HOMO-1 | -6.45 |

| HOMO | -5.82 |

| LUMO | -1.98 |

| LUMO+1 | -1.23 |

| LUMO+2 | -0.76 |

| HOMO-LUMO Gap | 3.84 |

Aromaticity Characterization of the Indolizine and Benzonitrile Components

Aromaticity is a key concept in organic chemistry, conferring significant stability to cyclic, planar molecules with a specific number of delocalized π-electrons. Both the indolizine and benzonitrile components of the target molecule possess aromatic character.

The indolizine nucleus is a 10π electron system, making it an aromatic heterocycle analogous to naphthalene. researchgate.net Its aromaticity, however, can be influenced by substituents. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis explores the different spatial arrangements of the atoms resulting from rotation around single bonds.

The primary degree of conformational freedom in this compound is the rotation around the single bond connecting the indolizine C2 atom and the phenyl ring. This rotation determines the dihedral angle between the two ring systems. A computational potential energy surface scan, where the energy of the molecule is calculated for various values of this dihedral angle, can identify the most stable conformers (energy minima) and the rotational energy barriers (energy maxima). Steric hindrance between the hydrogen atoms on the adjacent rings will likely influence the preferred conformation, with a non-planar arrangement potentially being the most stable.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.net By simulating the movements of atoms at a given temperature, MD can explore the accessible conformational space and reveal how the molecule vibrates, bends, and rotates. nih.gov These simulations are valuable for understanding the molecule's flexibility and the time-averaged properties that might be observed experimentally. For instance, MD can show transitions between different low-energy conformations, providing insight into the molecule's dynamic equilibrium.

Table 2: Relative Energies of Different Conformations of this compound (Note: This data is hypothetical and illustrative.)

| Dihedral Angle (Indolizine-Benzonitrile) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 3.5 | Eclipsed (Transition State) |

| 45° | 0.0 | Skewed (Global Minimum) |

| 90° | 1.8 | Perpendicular (Local Minimum) |

| 180° | 4.0 | Eclipsed (Transition State) |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, including the synthesis of complex molecules like this compound.

Investigation of Key Transition States in Synthetic Pathways

The synthesis of indolizine derivatives often involves 1,3-dipolar cycloaddition reactions between pyridinium (B92312) ylides and electron-deficient alkynes or alkenes. mdpi.comresearchgate.net A plausible synthesis for this compound could involve the reaction of a pyridine (B92270) derivative with a suitable phenacyl bromide to form a pyridinium salt, which is then treated with a base to generate a pyridinium ylide. This ylide could then react with an appropriate dipolarophile.

Computational methods, particularly Density Functional Theory (DFT), can be used to model these reaction pathways. The key to understanding the mechanism lies in locating and characterizing the transition states (TS) for each step. nih.gov A transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a cycloaddition reaction, the calculations would help determine if the reaction is concerted (one step) or stepwise (involving an intermediate). wikipedia.orgacs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Energetic Profiles of Transformation Reactions

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile (or reaction coordinate diagram) can be constructed. ua.esgoogle.com This profile provides a quantitative understanding of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers).

For the synthesis of this compound, computational studies could compare different potential synthetic routes to identify the most energetically favorable pathway. For example, the regioselectivity of the cycloaddition can be explained by comparing the activation energies of the transition states leading to different isomers. The role of catalysts, solvents, and substituent effects can also be modeled to understand their impact on the reaction's efficiency and outcome. acs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indolizine |

| Benzonitrile |

| Naphthalene |

| Pyridine |

Spectroscopic Property Prediction and Interpretation

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational approaches allow for a detailed understanding of the relationship between the molecular structure and its spectral characteristics, including electronic (UV-Vis), vibrational (IR), and nuclear magnetic resonance (NMR) spectra.

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). Such calculations, often performed with a functional like B3LYP and a basis set such as 6-311++G(d,p), can provide insights into the electronic transitions occurring within the molecule. als-journal.comnih.gov The calculations are typically performed on the optimized ground-state geometry of the molecule. als-journal.com

The predicted UV-Vis spectrum for this compound would likely exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic indolizine and benzonitrile rings. The conjugation between these two ring systems is expected to influence the position and intensity of these absorption maxima.

Table 1: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 352 | 0.45 | HOMO → LUMO | π→π |

| 298 | 0.28 | HOMO-1 → LUMO | π→π |

| 275 | 0.15 | HOMO → LUMO+1 | π→π |

| 241 | 0.09 | n→π | n→π* |

Note: This data is illustrative and based on typical results from TD-DFT calculations for similar aromatic compounds.

The transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) often corresponds to the lowest energy absorption band, which appears at the longest wavelength. ripublication.com The nature of these frontier molecular orbitals, which are delocalized across the π-system of the molecule, confirms the π→π* character of this transition.

Theoretical vibrational analysis provides a means to predict the infrared spectrum and assign specific vibrational modes to the corresponding absorption bands. Frequency calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can determine the harmonic vibrational frequencies of this compound. ripublication.com It is common practice to apply a scaling factor to the calculated frequencies to better align them with experimental data, as theoretical methods tend to overestimate vibrational frequencies. nih.gov

The predicted IR spectrum would feature characteristic peaks corresponding to the functional groups present in the molecule.

Table 2: Predicted and Assigned Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H stretching in indolizine and benzonitrile rings |

| 2230 | C≡N stretch | Nitrile group stretching |

| 1620 | C=C stretch | Aromatic ring skeletal vibrations |

| 1580 | C=N stretch | Indolizine ring skeletal vibrations |

| 1450 | C-H in-plane bend | Aromatic C-H in-plane bending |

| 850 | C-H out-of-plane bend | Aromatic C-H out-of-plane bending |

Note: This data is illustrative. The assignments are based on established group frequency regions and computational results for similar molecules. scielo.org.za

The C≡N stretching vibration of the nitrile group is a particularly strong and sharp absorption, making it a readily identifiable feature in the IR spectrum. The various C-H and C=C stretching and bending vibrations of the aromatic rings provide a complex but characteristic fingerprint for the molecule.

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose, often in conjunction with DFT functionals like B3LYP and a suitable basis set. nih.gov The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). scielo.org.za

The predicted NMR spectra would reflect the unique electronic environment of each proton and carbon atom in this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indolizine H-1 | 7.8 | 120.5 |

| Indolizine H-3 | 7.5 | 115.8 |

| Indolizine H-5 | 8.2 | 128.9 |

| Indolizine H-6 | 7.1 | 112.3 |

| Indolizine H-7 | 7.3 | 118.7 |

| Indolizine H-8 | 7.9 | 125.4 |

| Benzonitrile C≡N | - | 118.0 |

| Benzonitrile C-CN | - | 112.5 |

| Benzonitrile CH (ortho) | 7.9 | 133.1 |

| Benzonitrile CH (meta) | 7.6 | 130.2 |

| Benzonitrile CH (para) | 7.8 | 132.6 |

Note: This data is illustrative and based on typical GIAO-DFT calculations for heterocyclic and aromatic compounds. The numbering of atoms is for descriptive purposes.

The protons on the indolizine ring, particularly H-5, are expected to be deshielded and appear at a lower field due to the influence of the adjacent nitrogen atom and the ring current effects. The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift in the ¹³C NMR spectrum. The distinct chemical shifts for the various protons and carbons in the benzonitrile ring would be determined by their position relative to the electron-withdrawing nitrile group and the indolizinyl substituent.

Structure Activity Relationship Sar and Mechanistic Insights for 3 Indolizin 2 Yl Benzonitrile Analogs

Principles of SAR Applied to Indolizine-Benzonitrile Hybrid Structures

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing a systematic framework for optimizing lead compounds to enhance their biological activity and selectivity. nih.gov For hybrid structures like 3-(indolizin-2-yl)benzonitrile, SAR analysis involves methodically altering different parts of the molecule—namely the indolizine (B1195054) core, the benzonitrile (B105546) ring, and the linker between them—to map out the key chemical features, or pharmacophores, responsible for its biological effects. researchgate.netresearchgate.net

The primary goal is to identify which molecular properties (e.g., size, shape, electronic distribution, and hydrophobicity) are critical for molecular recognition by a biological target. For instance, in a series of indolizine derivatives developed as potential anticancer agents, the replacement of a cyano group with an ethyl ester was shown to cause a decrease in activity, immediately highlighting the cyano moiety as a critical component for the observed biological function. researchgate.net Similarly, SAR studies on indolizines as antitubercular agents have been designed to systematically examine how different substituents on the indolizine scaffold influence their potency. researchgate.netresearchgate.net This approach allows researchers to build a comprehensive model of the pharmacophore, guiding the rational design of more potent and specific analogs. acs.org

Role of the Indolizine Moiety in Modulating Molecular Interactions

The indolizine nucleus is not merely a passive scaffold but an active participant in molecular interactions. As a π-excessive heteroaromatic system, it is electron-rich and capable of engaging in various non-covalent interactions. researchgate.netmdpi.com This electronic character makes it a proficient donor component, particularly for π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within an enzyme's active site. researchgate.netnih.gov

Molecular dynamics studies have revealed that the indolizine moiety contributes significantly to the stabilization of ligand-enzyme complexes. nih.gov Its rigid, planar structure serves as a crucial framework, orienting the appended functional groups—in this case, the benzonitrile ring—into an optimal conformation for binding. nih.gov The hydrophobicity of the indolizine ring system is often a primary factor driving the enzyme-ligand interaction. nih.gov Furthermore, the functional groups that can be added to the indolizine framework provide accessible points for derivatization, allowing for the fine-tuning of the molecule's properties. acs.org The C-3 position is noted as being particularly reactive, though functionalization at other sites, including C-2, is integral to building these hybrid structures. bohrium.com

Influence of Benzonitrile Position and Substituents on Molecular Recognition and In Vitro Binding

The benzonitrile portion of the molecule plays a defining role in molecular recognition and binding affinity. Its position and any additional substituents can dramatically alter the compound's biological profile.

Substituents on both the indolizine core and the benzonitrile ring are crucial for tuning bioactivity. Research on related indolizine structures has demonstrated that a nitrile substituent at the 7-position of the indolizine ring is beneficial for both chemical stability and biological activity. nih.gov Likewise, the presence of aryl groups at both the 2- and 3-positions of the indolizine scaffold is often required for potent activity. nih.gov

Analysis of Binding Modes and Key Interactions (e.g., hydrophobic, π-stacking)

The binding of indolizine-benzonitrile analogs to their biological targets is governed by a combination of specific intermolecular forces. Molecular modeling and crystallography studies have elucidated several key interactions:

Hydrophobic Interactions : The aromatic surfaces of both the indolizine and benzonitrile rings are inherently hydrophobic. These regions favorably interact with nonpolar pockets within a protein's binding site, often constituting a major driving force for complex formation. nih.govnih.gov

π-Stacking Interactions : The planar, aromatic character of the indolizine and benzene (B151609) rings facilitates π-π stacking interactions with the side chains of aromatic amino acids, contributing to binding affinity and specificity. core.ac.uk

Impact of Structural Modifications on In Vitro Inhibition Potency

The direct correlation between structural changes and in vitro potency is the cornerstone of SAR. Studies on various indolizine-based inhibitors have provided clear evidence of how specific modifications affect their inhibitory power. For example, in a series of COX-2 inhibitors, the introduction of a 4-cyano group onto a 3-benzoylindolizine scaffold resulted in a compound with an IC₅₀ of 5.84 µM, showing it to be a more potent inhibitor than the reference drug indomethacin (B1671933) (IC₅₀ = 6.84 µM). nih.gov This demonstrates the positive contribution of the cyano group to the molecule's inhibitory activity.

The following table summarizes key SAR findings from studies on related indolizine analogs.

| Compound/Analog Series | Structural Modification | Effect on In Vitro Potency |

| Indolizine-based COX-2 Inhibitors | Introduction of a cyano group to the 3-benzoyl moiety. nih.gov | Enhanced inhibitory activity (IC₅₀ = 5.84 µM). nih.gov |

| Anticancer Indolizine Analogs | Replacement of a cyano group with an ethyl ester group. researchgate.net | A decrease in antiproliferative activity was observed. researchgate.net |

| Antimycobacterial Indolizines | Removal of the aryl substituent from the C-3 position. nih.gov | Resulted in a significant loss of biological activity. nih.gov |

| 1-Substituted Indolizines | Introduction of a nitrile (cyano) group at the C-7 position. nih.gov | Found to be beneficial for both bioactivity and chemical stability. nih.gov |

| Indolizine-based COX-2 Inhibitors | Addition of halogen atoms at the para position of the 3-benzoyl ring. researchgate.net | Showed promising COX-2 inhibitory activity. researchgate.net |

| Pyrrolizine/Indolizine Hybrids | Difluoro substitution on the terminal phenyl ring of the indolizine series. nih.gov | Exhibited the most potent anti-proliferative activity against multiple cancer cell lines (IC₅₀ = 5.84-8.89 µM). nih.gov |

Structure-Based Design and Optimization Principles for Hybrid Systems

The collective insights from SAR and mechanistic studies provide a clear roadmap for the structure-based design and optimization of new indolizine-benzonitrile hybrids. The guiding principles for developing more potent and selective agents include:

Preservation of the Core Pharmacophore : The indolizine-benzonitrile scaffold has proven to be an effective template. The indolizine ring acts as a rigid, π-rich anchor, while the benzonitrile moiety serves as a critical binding element.

Leveraging Key Interactions : Future designs should aim to maximize the key interactions identified. This includes optimizing hydrophobic contacts and ensuring the planarity of the aromatic systems to facilitate strong π-stacking. The cyano group should be positioned to act as an effective hydrogen bond acceptor with a specific residue in the target's active site. nih.gov

Systematic Substituent Exploration : The potency and selectivity of these compounds can be fine-tuned by systematically adding substituents to both the indolizine and benzonitrile rings. Molecular docking and other computational tools can predict how different functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) will alter the binding mode and affinity before undertaking synthetic efforts. nih.govresearchgate.net For example, adding electron-withdrawing or electron-donating groups can modulate the electronic character of the rings, influencing their interaction potential.

Bioisosteric Replacement : Where certain properties need to be modified (e.g., to improve metabolic stability or solubility), bioisosteric replacement can be employed. This involves swapping a functional group for another with similar physical or chemical properties, while aiming to retain or improve biological activity.

By adhering to these principles, researchers can rationally evolve the this compound scaffold to develop next-generation compounds with superior therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.